molecular formula C10H6N2OS B370926 3H-Benzo[4,5]thieno[3,2-d]pyrimidin-4-one CAS No. 36822-08-9

3H-Benzo[4,5]thieno[3,2-d]pyrimidin-4-one

Cat. No.: B370926
CAS No.: 36822-08-9
M. Wt: 202.23g/mol
InChI Key: QFMSRGZWWJLTQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1Benzothieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound that features a fused ring system combining benzene, thiophene, and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1benzothieno[3,2-d]pyrimidin-4(3H)-one typically involves the construction of the thiophene and pyrimidine rings followed by their fusion with a benzene ring. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, substituted 4-chlorothieno[2,3-d]pyrimidines can undergo Pd(dppf)Cl2-catalyzed carbonylation to yield thieno[2,3-d]pyrimidine-4-carboxylic acids, which can then be converted to the desired compound .

Industrial Production Methods

Industrial production methods for 1benzothieno[3,2-d]pyrimidin-4(3H)-one are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

1Benzothieno[3,2-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be used to modify the compound’s structure by adding hydrogen atoms.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.

Mechanism of Action

The mechanism of action of 1benzothieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or interfere with cellular pathways critical for the survival of pathogens like Mycobacterium tuberculosis. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1Benzothieno[3,2-d]pyrimidin-4(3H)-one is unique due to its fused ring system, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for designing new molecules with diverse biological activities.

Properties

IUPAC Name

3H-[1]benzothiolo[3,2-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2OS/c13-10-9-8(11-5-12-10)6-3-1-2-4-7(6)14-9/h1-5H,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFMSRGZWWJLTQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(S2)C(=O)NC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3H-Benzo[4,5]thieno[3,2-d]pyrimidin-4-one
Reactant of Route 2
3H-Benzo[4,5]thieno[3,2-d]pyrimidin-4-one
Reactant of Route 3
3H-Benzo[4,5]thieno[3,2-d]pyrimidin-4-one
Reactant of Route 4
3H-Benzo[4,5]thieno[3,2-d]pyrimidin-4-one
Reactant of Route 5
3H-Benzo[4,5]thieno[3,2-d]pyrimidin-4-one
Reactant of Route 6
3H-Benzo[4,5]thieno[3,2-d]pyrimidin-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.